5-(4-chlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-(((3-(4-CHLORO-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL is a complex organic compound that features a triazole ring, a phenol group, and a chloro-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-(4-CHLORO-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Chloro-Substituted Phenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a chloro-substituted phenyl group using electrophilic aromatic substitution.
Attachment of the Methoxyphenol Group: The final step involves the coupling of the triazole derivative with a methoxyphenol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, forming disulfides.
Reduction: Reduction reactions can target the triazole ring or the chloro-substituted phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(((3-(4-CHLORO-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(((3-(4-CHLORO-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and phenol group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The chloro-substituted phenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-CHLORO-PH)-4-(((3-ME-2-THIENYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL
- 4-(HO((3-HYDROXYPROPYL)IMINO)ME)-1-(2-(4-ME-PH)-2-OXOETHYL)PYRIDINIUM BROMIDE
Uniqueness
4-(((3-(4-CHLORO-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro-substituted phenyl group and the methoxyphenol moiety differentiates it from other triazole derivatives, potentially leading to unique applications in various fields.
Properties
Molecular Formula |
C16H13ClN4O2S |
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Molecular Weight |
360.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13ClN4O2S/c1-23-14-8-10(2-7-13(14)22)9-18-21-15(19-20-16(21)24)11-3-5-12(17)6-4-11/h2-9,22H,1H3,(H,20,24)/b18-9+ |
InChI Key |
YYLUVRKTJKTBQF-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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